
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is an organic compound that features a cyclohexadiene ring substituted with a bromoethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of cyclohexa-2,5-diene-1-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a strong acid like sulfuric acid for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly brominating agents and catalysts to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Cycloaddition Reactions: The diene moiety can participate in Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Diels-Alder reactions typically require elevated temperatures and a suitable dienophile.
Major Products
Substitution: Formation of substituted cyclohexadiene derivatives.
Oxidation: Formation of cyclohexadienone or cyclohexadienecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Cycloaddition: Formation of cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the diene moiety can participate in cycloaddition reactions. These interactions can modulate biological pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclohexa-2,5-diene-1-carboxylate: Lacks the bromoethyl group, making it less reactive in substitution reactions.
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate: Contains a methyl group instead of a bromoethyl group, affecting its reactivity and applications.
2-Methyl-1,5-hexadiene: A simpler diene without the carboxylate ester, used in different types of reactions.
Uniqueness
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is unique due to the presence of both a bromoethyl group and a carboxylate ester on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
138408-58-9 |
|---|---|
Fórmula molecular |
C10H13BrO2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H13BrO2/c1-13-9(12)10(7-8-11)5-3-2-4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
SOIUYRPLCHWPAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C=CCC=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


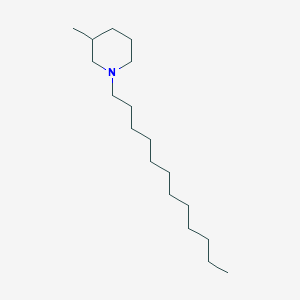

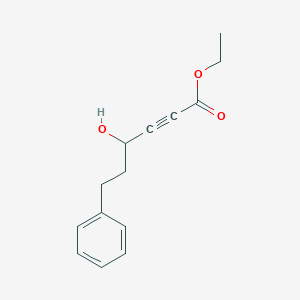
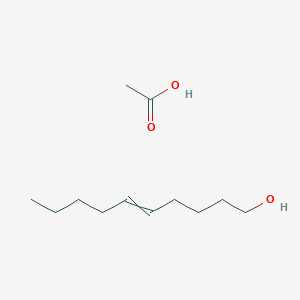
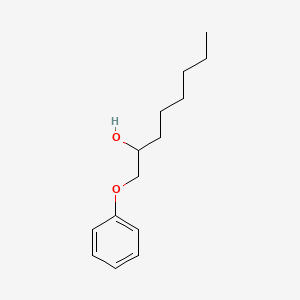
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

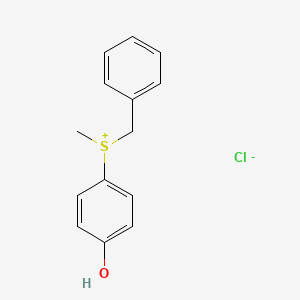
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
